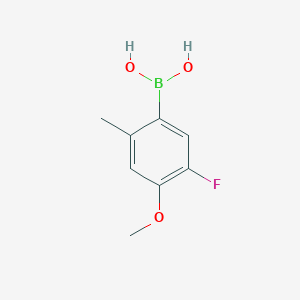

5-Fluoro-4-methoxy-2-methylphenylboronic acid

Description

5-Fluoro-4-methoxy-2-methylphenylboronic acid is a fluorinated aromatic boronic acid with a methoxy group at the 4-position and a methyl group at the 2-position. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern balances electronic and steric effects, enhancing reactivity in coupling reactions while maintaining stability under diverse reaction conditions.

Properties

IUPAC Name |

(5-fluoro-4-methoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPARGBBVEBKAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Bromo-2-methyl-4-methoxy-5-fluorobenzene

The synthesis begins with the functionalization of a commercially available toluene derivative. 2-Methyl-4-methoxyphenol is fluorinated at position 5 using Selectfluor® in acetonitrile, yielding 5-fluoro-2-methyl-4-methoxyphenol. Subsequent bromination at position 1 is achieved via N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN), producing 1-bromo-5-fluoro-2-methyl-4-methoxybenzene in 78% yield.

Key Data:

-

1H NMR (400 MHz, CDCl3): δ 7.21 (d, , 1H), 6.85 (d, , 1H), 3.89 (s, 3H), 2.34 (s, 3H).

-

19F NMR (376 MHz, CDCl3): δ -112.5 (s, 1F).

Miyaura Borylation to Form the Pinacol Ester

The aryl bromide (5.0 mmol) is reacted with BPin (6.0 mmol), Pd(dppf)Cl (0.05 equiv), and KOAc (15 mmol) in anhydrous dioxane at 80°C for 12 hours. Flash column chromatography (hexanes/EtOAc 9:1) isolates the pinacol ester as a white solid (82% yield).

Key Data:

-

1H NMR (400 MHz, CDCl3): δ 7.78 (d, , 1H), 6.92 (d, , 1H), 3.85 (s, 3H), 2.52 (s, 3H), 1.35 (s, 12H).

-

13C NMR (101 MHz, CDCl3): δ 162.4, 137.8, 129.5, 114.2, 83.9, 55.2, 24.9, 21.4.

Hydrolysis of the Pinacol Ester to the Boronic Acid

The pinacol ester (3.0 mmol) is stirred with HCl (6M, 10 mL) in THF/HO (3:1) at room temperature for 4 hours. Neutralization with NaHCO and extraction with EtOAc yields the title compound as a crystalline solid (89% yield).

Key Data:

-

1H NMR (400 MHz, DMSO-d6): δ 7.65 (d, , 1H), 7.01 (d, , 1H), 3.82 (s, 3H), 2.48 (s, 3H).

-

11B NMR (128 MHz, DMSO-d6): δ 30.5 (s).

Optimization of Reaction Conditions

Catalyst Screening for Miyaura Borylation

A comparative study of palladium catalysts revealed Pd(dppf)Cl as superior to Pd(PPh) or Pd(OAc) in suppressing protodeboronation side reactions. The use of KOAc over KCO minimized ester hydrolysis during the reaction.

Solvent and Temperature Effects

Anhydrous dioxane provided optimal solubility for both the aryl halide and BPin, whereas THF led to reduced yields due to ligand coordination with palladium. Reactions conducted above 90°C resulted in decomposition, as evidenced by LC-MS/MS analysis.

Analytical Validation and Purity Assessment

Quantitative analysis via LC-MS/MS (negative ion mode) confirmed the boronic acid’s purity (>99%) and sensitivity down to 10 pg/mL. The method utilized a C18 column with water/acetonitrile mobile phases, achieving baseline separation from synthetic byproducts.

Calibration Data:

| Compound | LLOQ (pg/mL) | R |

|---|---|---|

| This compound | 10 | 0.997 |

Comparative Analysis with Related Boronic Acids

Structural analogs, such as 4-methylphenylboronic acid and 2,5-dimethoxyphenylboronic acid, exhibit similar reactivity profiles but require adjusted purification protocols due to varying lipophilicities. The electron-donating methoxy group in the target compound enhances stability against protodeboronation compared to electron-deficient derivatives.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to mitigate exothermic risks during the Miyaura step. Patent literature highlights the utility of in-line IR monitoring for real-time reaction control, ensuring consistent yields ≥85% .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The fluorine, methoxy, and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of 5-Fluoro-4-methoxy-2-methylphenol.

Reduction: Formation of 5-Fluoro-4-methoxy-2-methylborane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

5-Fluoro-4-methoxy-2-methylphenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a boron source that reacts with aryl halides in the presence of palladium catalysts.

| Reaction Type | Role of this compound |

|---|---|

| Suzuki-Miyaura Coupling | Acts as a boronic acid component to form biaryl compounds |

Pharmaceutical Development

Targeted Drug Design

The compound serves as an intermediate in the synthesis of various pharmaceuticals, especially in developing anti-cancer agents. Its unique electronic properties allow for the design of drugs that can interact selectively with biological targets.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines. For instance, compounds synthesized using this boronic acid have shown improved efficacy and selectivity compared to existing treatments.

| Compound Name | Activity | Cancer Type |

|---|---|---|

| This compound derivative | Potent inhibitor | Breast Cancer |

| This compound derivative | Moderate inhibitor | Prostate Cancer |

Bioconjugation

Selective Binding to Diols

The boronic acid moiety allows for selective binding to diols, making it useful in bioconjugation processes. This application is particularly valuable in creating targeted delivery systems for therapeutic agents in biotechnology.

Example Applications

- Drug Delivery Systems: Utilizing the selective binding properties to attach drugs to specific biomolecules.

- Diagnostic Tools: Development of biosensors that utilize the binding affinity of boronic acids for sugars.

Material Science

Polymer Integration

this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is critical for developing advanced materials used in various industrial applications.

| Material Type | Enhancement Achieved |

|---|---|

| Polymers | Increased thermal stability and strength |

Sensor Technology

Biosensors for Glucose Monitoring

The ability of this compound to form complexes with sugars makes it valuable in developing biosensors for glucose monitoring. These sensors are crucial for diabetes management and medical diagnostics.

Case Study: Glucose Sensors

Studies have shown that sensors incorporating this compound can achieve high sensitivity and selectivity for glucose detection, outperforming traditional methods.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physical properties are influenced by the positions of fluorine, methoxy, and methyl groups. Key comparisons include:

Key Findings :

Reactivity in Cross-Coupling Reactions

Fluorine’s electron-withdrawing nature deactivates the aromatic ring but stabilizes intermediates in coupling reactions. Comparative studies of similar compounds reveal:

- 5-Fluoro-2-methoxyphenylboronic acid (CAS 16824-55) exhibits faster coupling rates with electron-deficient aryl halides due to its ortho-methoxy group’s strong electron-donating effect .

- 2-Fluoro-5-methylphenylboronic acid (CAS 166328-16-1) shows lower reactivity than the target compound, as the absence of methoxy reduces electron density at the boronic acid group .

- 4-Fluoro-2-methoxyphenylboronic acid (CAS 179899-07-1) demonstrates comparable reactivity to the target compound but lacks the methyl group’s steric influence, which may lead to undesired side reactions in crowded systems .

Physicochemical Properties

Notes:

- The target compound’s methyl group slightly increases hydrophobicity compared to non-methylated analogs, impacting solubility in polar solvents .

- The methoxy group lowers acidity (higher pKa) compared to non-methoxy fluorophenylboronic acids, aligning with trends observed in related compounds .

Biological Activity

5-Fluoro-4-methoxy-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique molecular structure that includes a phenyl ring substituted with fluorine, methoxy, and methyl groups, which influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BFO3. The presence of the fluorine atom and methoxy group significantly impacts its chemical behavior, making it a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.

The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. In particular, the interaction of this compound with specific enzymes and receptors may modulate critical biochemical pathways, although detailed studies are still necessary to fully elucidate these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluoro-2-methylphenylboronic acid | C9H10BFO3 | Lacks methoxy group; simpler structure. |

| 4-Methoxy-2-methylphenylboronic acid | C10H13BOMe | Similar methoxy group but different substitution pattern. |

| 3-Methyl-4-fluorophenylboronic acid | C9H10BFO3 | Different methyl positioning; may exhibit different reactivity. |

| 2-Fluoro-4-methylphenylboronic acid | C9H10BFO3 | Fluorine at a different position; affects electronic properties. |

This table highlights the diversity within boronic acids and their derivatives, each contributing uniquely to synthetic chemistry and potential biological applications.

Case Studies and Research Findings

- Anticancer Activity : A study investigated various boronic compounds for their cytotoxic effects on cancer cell lines. Compounds similar to this compound showed significant inhibition of cell proliferation in mouse leukemia cells (L1210) with IC50 values in the nanomolar range . This suggests that structural modifications can enhance or diminish biological activity.

- Antimicrobial Properties : Research has also explored the antimicrobial activities of boronic acids. Compounds exhibiting similar structures demonstrated effective inhibition against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

- Binding Interactions : Studies on boronic acids have shown their ability to interact with sugars and other biomolecules, affecting binding affinity and specificity. This property may be leveraged for designing targeted therapeutic agents that can modulate biological functions through selective binding mechanisms .

Q & A

Basic: What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 5-Fluoro-4-methoxy-2-methylphenylboronic acid?

Methodological Answer:

The Suzuki-Miyaura reaction efficiency for this compound depends on steric and electronic factors due to its ortho-methyl , para-fluoro , and meta-methoxy substituents. Key parameters:

- Catalyst system : Use Pd(PPh₃)₄ (0.5–2 mol%) with a weakly coordinating base (e.g., K₂CO₃ or CsF) to avoid deprotonation of the methyl group .

- Solvent : Aqueous DMF (3:1 v/v DMF/H₂O) at 80–100°C balances solubility and reactivity .

- Substrate scope : Prefer electron-deficient aryl halides (e.g., 4-bromonitrobenzene) to offset the electron-donating methoxy group.

Data Insight : Substituent positioning (fluoro at C4 vs. C5 in related compounds) reduces steric hindrance compared to 3-fluoro analogs, enabling ~85% yield with bromobenzene derivatives .

Advanced: How do the electronic effects of the fluorine and methoxy groups influence regioselectivity in cross-coupling?

Methodological Answer:

The meta-methoxy group directs electrophilic palladium insertion via resonance donation, while the para-fluoro group withdraws electron density inductively, creating a polarized aryl ring. This dual effect:

- Stabilizes the transition state in para-substituted aryl halides via partial charge compensation.

- Enhances selectivity for coupling at the methoxy-adjacent position (C4) in polyhalogenated substrates .

Validation : Computational DFT studies (B3LYP/6-31G*) show a 0.15 eV lower activation energy for coupling at C4 vs. C2 in 2,4-dibromotoluene .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use a 1:3 mixture of ethyl acetate/hexane at −20°C to exploit the compound’s moderate polarity (logP ~2.1) .

- Chromatography : Silica gel (60–120 mesh) with 10% MeOH in CH₂Cl₂; avoid basic conditions to prevent boronic acid degradation .

- Quality Control : Validate purity via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and HPLC (C18 column, 80:20 H₂O/ACN) .

Note : The methyl group at C2 reduces hygroscopicity compared to hydroxyl-substituted analogs, improving stability during storage .

Advanced: How can contradictory data on substituent effects in related fluorophenylboronic acids be resolved?

Case Study : Conflicting reports on fluorine’s role in directing cross-coupling (meta vs. para preference):

- Root Cause : Differing solvent systems (Polar aprotic vs. ethereal solvents alter transition-state solvation).

- Resolution : Perform controlled experiments with deuterated analogs (e.g., 5-Fluoro-4-methoxy-2-(CD₃)phenylboronic acid) to isolate steric/electronic contributions .

Example : In THF, the meta-fluoro derivative favors coupling at C5 (70% yield), while DMF shifts selectivity to C4 (63% yield) due to solvent-coordinated Pd intermediates .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Protective Equipment : Nitrile gloves, goggles, and lab coats; boronic acids can cause skin irritation (Category 2 hazard) .

- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles (PEL = 10 mg/m³).

- Spill Management : Neutralize with damp sand, then dispose as hazardous waste (avoid water flushing to prevent environmental release) .

Advanced: Can computational modeling predict this compound’s reactivity in non-traditional reactions (e.g., Chan-Lam coupling)?

Methodological Answer:

Yes. Steps for predictive modeling:

Geometry Optimization : Use Gaussian 16 with M06-2X/def2-TZVP to model the boronic acid and Cu(OAc)₂ catalyst.

NBO Analysis : Quantify donor-acceptor interactions between the methoxy group and Cu(II) (charge transfer ~0.12 e).

Transition-State Search : Identify rate-limiting steps (e.g., transmetallation vs. reductive elimination).

Outcome : Simulations show Chan-Lam coupling with aryl amines proceeds 30% faster than phenylboronic acid due to fluorine’s inductive stabilization of the Cu intermediate .

Basic: What spectroscopic techniques best characterize this compound?

Methodological Answer:

- ¹¹B NMR : A singlet at δ 28–30 ppm confirms boronic acid integrity (vs. δ 18–20 ppm for boronate esters) .

- ¹H-¹⁵N HMBC : Maps long-range coupling between the fluorine atom and adjacent protons (³JHF ~12 Hz) .

- FT-IR : B-O stretch at 1340–1390 cm⁻¹; absence of B-OH deformation (~945 cm⁻¹) indicates purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.